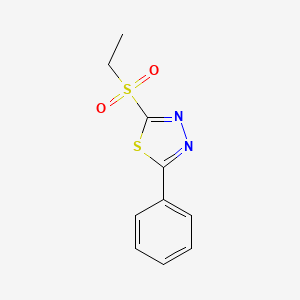
2-(Ethanesulfonyl)-5-phenyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both sulfonyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylsulfonyl chloride with a phenyl-substituted thiosemicarbazide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to use more cost-effective reagents and solvents. Continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the process. The use of catalysts and alternative energy sources, such as microwave irradiation, can also be explored to improve reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives with enhanced stability and different reactivity.
Reduction: Amines that can serve as intermediates for further functionalization.
Substitution: Various substituted thiadiazole derivatives with potential biological activity.
Applications De Recherche Scientifique
2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals targeting specific enzymes and receptors.
Industry: Used in the production of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole
- 2-(Ethylsulfonyl)-5-methyl-1,3,4-thiadiazole
- 2-(Ethylsulfonyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole is unique due to the presence of both ethylsulfonyl and phenyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
97051-23-5 |
|---|---|
Formule moléculaire |
C10H10N2O2S2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
2-ethylsulfonyl-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H10N2O2S2/c1-2-16(13,14)10-12-11-9(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
LBFDSIRSINEDJG-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NN=C(S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


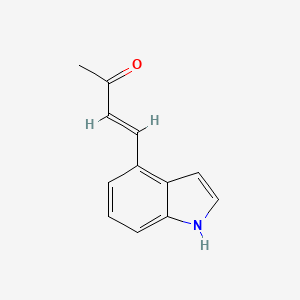
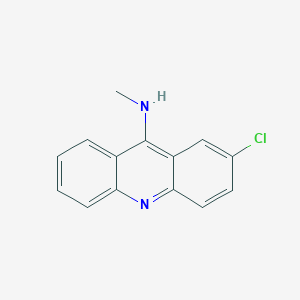
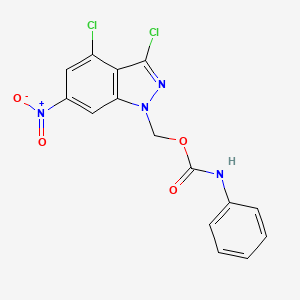
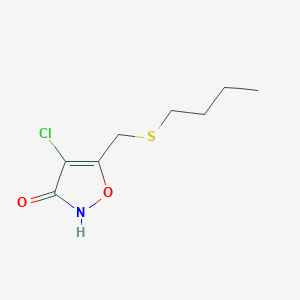

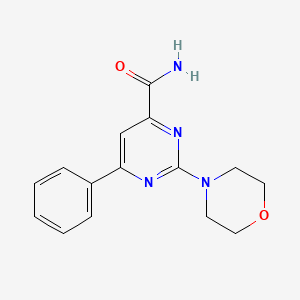
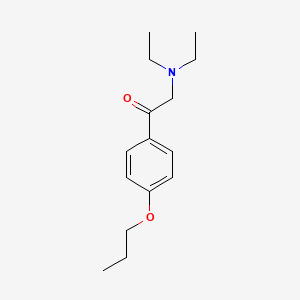
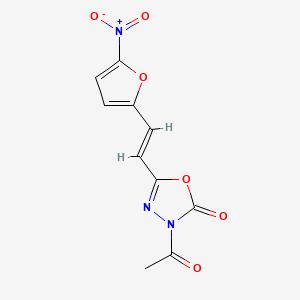

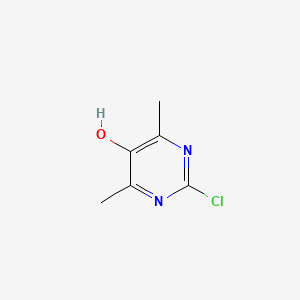
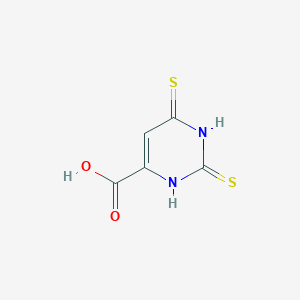
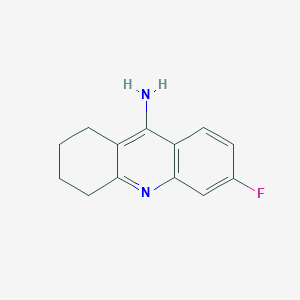
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)

